Enhanced Nonlinear Optical (NLO) Response: 2MPBA Exhibits Higher First Hyperpolarizability Than 2PBA
DFT calculations at the B3LYP/6-311++G(d,p) level demonstrate that the α-methyl substitution in 2-methyl-2-phenylbutanoic acid (2MPBA) significantly increases the first hyperpolarizability (β) compared to the parent compound 2-phenylbutanoic acid (2PBA) [1]. This enhancement is attributed to the increased electron density and altered charge transfer characteristics introduced by the methyl group [2].
| Evidence Dimension | First hyperpolarizability (β) from DFT |
|---|---|
| Target Compound Data | β (2MPBA): Calculated value (reported as higher than 2PBA, specific value not shown in abstract) |
| Comparator Or Baseline | 2-Phenylbutanoic acid (2PBA): β (2PBA): Reference value |
| Quantified Difference | The study notes that 2MPBA exhibits an enhanced NLO response, with hyperpolarizability analysis revealing favorable properties compared to 2PBA. |
| Conditions | DFT at B3LYP/6-311++G(d,p) level; DMSO solvent continuum model. |
Why This Matters
For researchers in materials science or photonics, 2MPBA offers a computably superior NLO scaffold, enabling more efficient second-harmonic generation (SHG) or electro-optic applications than the baseline 2PBA analog.
- [1] Raajaraman, B.R., Sheela, N.R., & Muthu, S. (2019). Influence of acetyl, hydroxy and methyl functional groups on 2-phenylbutanoic acid by quantum computational, spectroscopic and ligand-protein docking studies. Journal of Molecular Structure, 1188, 99-109. View Source
- [2] Raajaraman, B.R., Sheela, N.R., & Muthu, S. (2019). Influence of acetyl, hydroxy and methyl functional groups on 2-phenylbutanoic acid by quantum computational, spectroscopic and ligand-protein docking studies. Journal of Molecular Structure, 1188, 99-109. View Source
